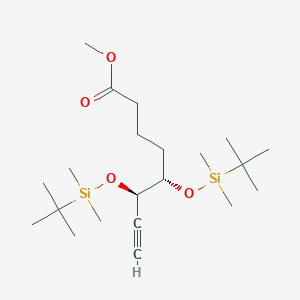
Methyl (5S,6R)-5,6-bis((tert-butyldimethylsilyl)oxy)oct-7-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (5S,6R)-5,6-bis((tert-butyldimethylsilyl)oxy)oct-7-ynoate is a complex organic compound characterized by its unique structure, which includes tert-butyldimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (5S,6R)-5,6-bis((tert-butyldimethylsilyl)oxy)oct-7-ynoate typically involves multiple steps, starting from simpler organic molecules. The process often includes the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction conditions usually require anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (5S,6R)-5,6-bis((tert-butyldimethylsilyl)oxy)oct-7-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the silyl-protected hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Methyl (5S,6R)-5,6-bis((tert-butyldimethylsilyl)oxy)oct-7-ynoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions due to its unique structure.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (5S,6R)-5,6-bis((tert-butyldimethylsilyl)oxy)oct-7-ynoate involves its interaction with various molecular targets. The tert-butyldimethylsilyl groups protect the hydroxyl functionalities, allowing selective reactions at other sites. This protection-deprotection strategy is crucial in multi-step organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- Methyl (5S,6R)-5,6-bis((tert-butyldimethylsilyl)oxy)hex-7-ynoate
- Methyl (5S,6R)-5,6-bis((tert-butyldimethylsilyl)oxy)dec-7-ynoate
Uniqueness
Methyl (5S,6R)-5,6-bis((tert-butyldimethylsilyl)oxy)oct-7-ynoate is unique due to its specific chain length and the presence of two tert-butyldimethylsilyl-protected hydroxyl groups. This makes it particularly useful in selective synthetic applications where protection of hydroxyl groups is necessary.
Properties
Molecular Formula |
C21H42O4Si2 |
|---|---|
Molecular Weight |
414.7 g/mol |
IUPAC Name |
methyl (5S,6R)-5,6-bis[[tert-butyl(dimethyl)silyl]oxy]oct-7-ynoate |
InChI |
InChI=1S/C21H42O4Si2/c1-13-17(24-26(9,10)20(2,3)4)18(15-14-16-19(22)23-8)25-27(11,12)21(5,6)7/h1,17-18H,14-16H2,2-12H3/t17-,18+/m1/s1 |
InChI Key |
QAKWDRUHDGVLPY-MSOLQXFVSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H](CCCC(=O)OC)[C@@H](C#C)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(CCCC(=O)OC)C(C#C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


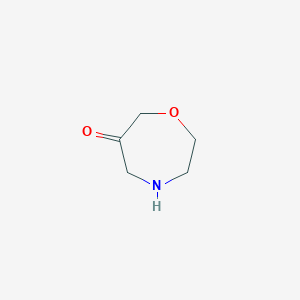
![2,7-Dichloro-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B12820170.png)
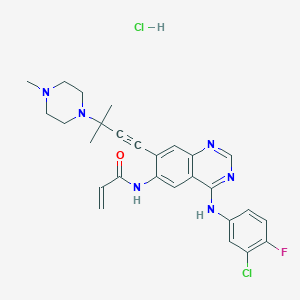


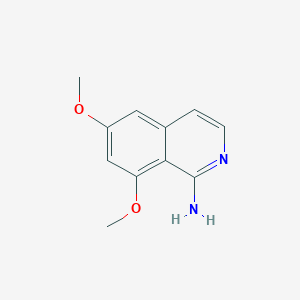
![Indolo[3,2,1-de]acridin-8-one, 7-chloro-](/img/structure/B12820212.png)
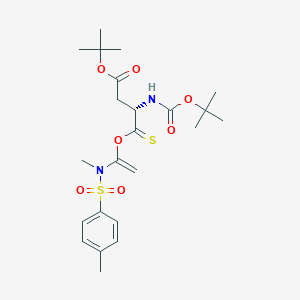
![Tert-butyl 4-(imidazo[1,2-a]pyridine-2-carbonyl)piperazine-1-carboxylate](/img/structure/B12820226.png)
![Imidazo[5,1-b]thiazole-2-carbaldehyde](/img/structure/B12820233.png)
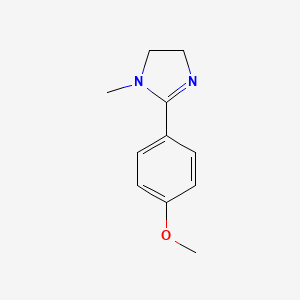

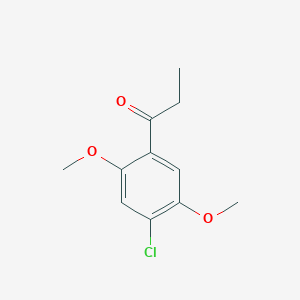
![(R)-benzyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,Z)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12820256.png)
